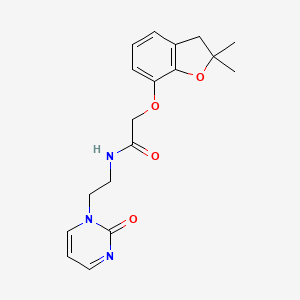

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-18(2)11-13-5-3-6-14(16(13)25-18)24-12-15(22)19-8-10-21-9-4-7-20-17(21)23/h3-7,9H,8,10-12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRFKAXYPCTIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CC=NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydrobenzofuran Acetamide Derivatives

The structurally closest analog is 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide (Fig. 1, ). Key differences include:

- Substituent on Acetamide Nitrogen: The target compound substitutes the pyrimidinone-ethyl group, whereas the analog uses an o-tolyl (2-methylphenyl) group. This substitution may alter solubility and intermolecular interactions.

- Crystallographic Data: The analog exhibits a dihedral angle of 38.13° between aromatic planes, stabilized by C–H···O interactions .

- Synthesis: Both compounds derive from 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, but the target compound requires additional steps to introduce the pyrimidinone-ethyl moiety.

Pyrimidine-Containing Acetamides

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () shares a pyrimidinone motif but differs in:

- Linkage : The target compound uses an ether-oxygen bridge, while employs a thioether (S–CH₂) linkage. Thioethers may confer higher lipophilicity but lower metabolic stability.

Chloroacetamide Herbicides ()

Commercial herbicides like alachlor and pretilachlor feature chloro-substituted acetamide cores but lack the dihydrobenzofuran scaffold. Key contrasts:

- Toxicity Profile: Chloroacetamides are associated with higher environmental persistence and mammalian toxicity. The target compound’s dihydrobenzofuran and pyrimidinone groups may reduce toxicity while retaining pesticidal efficacy .

- Structural Complexity : The target compound’s hybrid architecture could enhance target specificity compared to simpler chloroacetamides.

Morpholinone and Tetrahydropyrimidinone Derivatives

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () and morpholinone-based acetamides () highlight:

- However, the target compound’s pyrimidinone-ethyl group may provide a better balance of flexibility and stability .

- Synthetic Complexity: reports a 58% yield for a morpholinone derivative, underscoring challenges in multi-step syntheses for such hybrids .

Imidazopyridine Derivatives

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide () has a molecular weight of 417.5, significantly higher than the target compound. The imidazopyridine group may enhance π-π stacking interactions but could reduce oral bioavailability due to increased hydrophobicity .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions. For example, a related benzofuran-acetamide derivative was synthesized by refluxing 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid and sodium hydroxide, followed by acidification to yield an intermediate acid. This was converted to an acid chloride using thionyl chloride and then coupled with an amine (e.g., toluidine) in the presence of triethylamine. Key optimizations include:

- Temperature control : Maintaining 353.15 K during thionyl chloride activation .

- Purification : Recrystallization from ethanol or ethyl acetate to obtain high-purity crystals .

- Catalyst use : Triethylamine as a base to neutralize HCl during amide bond formation .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Intermediate acid synthesis | Chloroacetic acid, NaOH, reflux (3 h) | 98.5% |

| Acid chloride formation | Thionyl chloride, toluene, 353.15 K (6 h) | N/A |

| Amide coupling | Toluidine, triethylamine, 273.15 K (3 h) | ~58% after purification |

Q. How is the molecular structure confirmed, and what analytical techniques are essential?

Structural confirmation requires:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 38.13° between aromatic rings in a related compound), and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing crystal packing) .

- NMR/LC-MS : Validates purity and functional groups (e.g., acetamide NH signal at δ 7.69 ppm in CDCl₃) .

- Elemental analysis : Ensures correct stoichiometry .

Advanced Research Questions

Q. What conformational features influence this compound's stability and reactivity?

The compound’s benzofuran core adopts an envelope-like conformation , with the C1 atom deviating 0.356 Å from the planar ring. This distortion, combined with weak C–H···O interactions, stabilizes the crystal lattice . The dihedral angle between aromatic rings (~38°) suggests restricted rotation, which may affect binding to biological targets or solubility . Computational modeling (e.g., DFT) could further predict electronic effects of substituents like the 2-oxopyrimidinyl group.

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

Discrepancies often arise from:

- Reagent ratios : Excess thionyl chloride (2.5 equiv.) improves acid chloride conversion but requires careful removal to avoid side reactions .

- Purification methods : Column chromatography vs. recrystallization can lead to yield variations. For example, silica gel chromatography with CH₂Cl₂/MeOH gradients achieved 58% yield for a morpholinone-acetamide analog, while recrystallization from ethyl acetate gave lower yields but higher purity .

- Spectroscopic interpretation : Overlapping signals in NMR (e.g., aromatic protons) may require advanced techniques like 2D-COSY or HSQC .

Q. What methodological strategies are recommended for evaluating biological activity?

- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase for insecticidal activity) using Ellman’s method .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .

- Metabolic stability : Use liver microsomes to assess oxidative degradation pathways .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar acetamides?

Variations arise from:

- Substituent effects : The 2-oxopyrimidinyl group may enhance hydrogen bonding compared to simpler alkyl chains, altering target affinity .

- Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) can modulate activity. For example, a 1% DMSO vs. 0.5% DMSO vehicle may artificially inflate IC₅₀ values .

Methodological Resources

Q. What computational tools can predict this compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.